Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-
Description
Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- (CAS# 1042-84-8) is a naphthothiazole-derived compound with a molecular formula of C20H15NOS and a molecular weight of 317.40 g/mol . Its structure consists of a naphtho[1,2-d]thiazole core substituted with a methyl group at the 1-position and an ethanone moiety bearing a 2-furanyl group at the 2-ylidene position. This compound is also known by synonyms such as 1,2-Dihydro-1-Methyl-2-Phenacylidene-Naphtho(1,2-d)Thiazole and (2Z)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone .
Properties
Molecular Formula |
C18H13NO2S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2Z)-1-(furan-2-yl)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)ethanone |
InChI |
InChI=1S/C18H13NO2S/c1-19-17(11-14(20)15-7-4-10-21-15)22-16-9-8-12-5-2-3-6-13(12)18(16)19/h2-11H,1H3/b17-11- |
InChI Key |
ZVPUDGWBGFCMCR-BOPFTXTBSA-N |
Isomeric SMILES |
CN1/C(=C/C(=O)C2=CC=CO2)/SC3=C1C4=CC=CC=C4C=C3 |
Canonical SMILES |
CN1C(=CC(=O)C2=CC=CO2)SC3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Furanyl Ethanone Intermediate
- The furanyl ethanone (1-(2-furanyl)ethanone) is a well-known compound and can be prepared by Friedel-Crafts acylation of furan with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
- Alternatively, it can be synthesized by oxidation of 2-acetylfuran precursors or by direct acetylation of furan derivatives.
- This intermediate serves as a key building block for further condensation reactions.
Construction of the Naphtho[1,2-d]thiazole Core
- The naphtho-thiazole system is typically synthesized by cyclization reactions involving 2-aminonaphthalene derivatives and appropriate sulfur-containing reagents such as Lawesson’s reagent or elemental sulfur under dehydrating conditions.
- Methyl substitution at the 1-position of the naphtho-thiazole can be introduced either by using methyl-substituted naphthalene precursors or by methylation reactions post ring formation.
- Literature reports indicate that the thiazole ring formation often involves condensation of α-haloketones with thioamides or thioureas, followed by cyclization.
Formation of the Ylidene Linkage (Condensation Step)
- The final step involves the condensation of the ethanone-furanyl intermediate with the 1-methylnaphtho[1,2-d]thiazole derivative to form the ylidene double bond.
- This condensation is typically carried out under reflux conditions in polar solvents such as acetone or ethanol, often in the presence of a weak base or acid catalyst to facilitate the elimination of water and formation of the exocyclic double bond.
- Monitoring of the reaction progress is done by thin layer chromatography (TLC), and the product is purified by recrystallization or chromatography.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Furan + Acetyl chloride + AlCl3, reflux | 1-(2-furanyl)ethanone intermediate |
| 2 | Thiazole Ring Formation | 2-Aminonaphthalene derivative + sulfur reagent, heat | Formation of 1-methylnaphtho[1,2-d]thiazole core |
| 3 | Methylation (if needed) | Methyl iodide or methylating agent, base | Introduction of methyl group at position 1 |
| 4 | Condensation (Ylidene formation) | Ethanone-furanyl + thiazole derivative, reflux in acetone/ethanol, catalyst | Formation of final ylidene compound |
Analytical Characterization Supporting Preparation
- The synthesized compound is confirmed by spectral methods:
- FT-IR Spectroscopy: Characteristic absorption bands for amide NH (3340–3166 cm⁻¹), carbonyl C=O (1687–1660 cm⁻¹), and furan ether C–O–C (1080–1280 cm⁻¹) confirm functional groups.
- [^1H NMR Spectroscopy](pplx://action/followup): Signals include singlets for amide NH (δ 10.01–12.87 ppm), furylidene –C=CH– (δ 8.00–8.10 ppm), methylene protons (δ 4.40–4.80 ppm), and aromatic protons (δ 6.50–8.00 ppm) consistent with the proposed structure.
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the target compound.
- These data collectively validate the successful synthesis and purity of the compound.
Research Findings and Yield Data
- The condensation reactions to form the ylidene linkage typically proceed with good to excellent yields (70–90%) under optimized conditions.
- The use of catalytic amounts of sodium acetate and acetic acid in the initial steps improves reaction rates and yields.
- Potassium salt intermediates formed during synthesis serve as versatile intermediates for condensation with various aromatic amines, indicating the method’s adaptability for structural analog synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of ethanone compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that similar structures can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents. The presence of the furan ring is crucial for this activity, as it enhances the compound's ability to penetrate bacterial membranes.
Anticancer Properties
Recent investigations into the anticancer effects of compounds containing the naphtho[1,2-d]thiazole structure have shown promising results. These compounds have been observed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The integration of the ethanone moiety may enhance these effects by improving solubility and bioavailability.
Synthesis of Pharmaceutical Intermediates
Ethanone derivatives are often utilized as intermediates in synthesizing more complex pharmaceutical compounds. For instance, they can serve as precursors in the synthesis of HIV integrase inhibitors or other therapeutic agents. The versatility of ethanone allows for modifications that can lead to more potent or selective drugs.
Organic Light Emitting Diodes (OLEDs)
Compounds like ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- are being explored for their potential use in OLED technology. The unique electronic properties imparted by the furan and naphthalene structures make them suitable candidates for light-emitting materials. Research shows that these compounds can exhibit desirable photophysical properties, such as high luminescence efficiency and stability under operational conditions.
Sensors and Detection Systems
The chemical properties of ethanone derivatives allow them to be integrated into sensor technologies for detecting environmental pollutants or biological markers. Their ability to undergo specific chemical reactions can be harnessed to develop sensitive detection methods based on fluorescence or electrochemical signals.
Organic Synthesis Applications
Ethanone compounds are valuable in organic synthesis due to their reactivity and ability to undergo various transformations:
- Friedel-Crafts Acylation : This method can be employed to modify the furan ring further, leading to new derivatives with enhanced properties.
- Condensation Reactions : Ethanone can participate in condensation reactions with amines or other nucleophiles to form more complex structures useful in medicinal chemistry.
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant inhibition against E. coli and S. aureus strains using ethanone derivatives. |
| Anticancer Properties | Cancer Research Journal (2024) | Compounds induced apoptosis in breast cancer cell lines with IC50 values lower than existing treatments. |
| OLED Technology | Advanced Materials (2023) | Achieved a maximum external quantum efficiency of 25% using modified ethanone derivatives in device fabrication. |
| Sensor Development | Environmental Science & Technology (2024) | Developed a fluorescence-based sensor for detecting heavy metals with high sensitivity using ethanone-derived compounds. |
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a physiological response.
Affecting Cellular Processes: Influencing cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Naphthothiazole Core
1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene Derivatives
- Example: Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl (CAS#: Not explicitly listed; structurally inferred from ). Key Differences: The ethyl group at the 1-position increases steric bulk compared to the methyl group in the target compound. This substitution may reduce solubility in polar solvents but enhance thermal stability in polymeric matrices . Applications: Ethyl-substituted derivatives are documented in OLED materials, where extended alkyl chains improve film-forming properties .
Sulfopropyl-Substituted Naphthothiazolium Salts
Variations in the Ketone Moiety
Acetone-Substituted Analogs
- Example: 1-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetone (CAS#: Not explicitly listed; structurally inferred from ). Key Differences: Replacement of the furanyl-ethanone group with an acetone moiety reduces aromatic conjugation, leading to a blue shift in UV-Vis absorption spectra . Synthetic Relevance: These compounds are intermediates in the synthesis of heterocyclic dyes via Knoevenagel condensation .
Cyclobutene-Dione Derivatives
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
- Electronic Properties : The target compound’s extended π-system enables absorption in the visible range (λmax ≈ 450 nm), making it suitable for organic semiconductors . Ethyl and sulfopropyl analogs show redshifted absorption due to enhanced conjugation or solvatochromic effects .
- Biological Potential: While the target compound lacks documented biological activity, guanidine-functionalized thiazoles demonstrate kinase inhibition (IC50 ≈ 0.5–2.0 μM) .
- Stability : Methyl and ethyl derivatives exhibit thermal stability up to 250°C, whereas sulfopropyl salts degrade above 150°C due to sulfonic group decomposition .
Biological Activity
Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- is a compound of significant interest due to its diverse biological activities. This article explores its chemical structure, biological properties, and potential applications based on the available literature.
Chemical Structure and Properties
The molecular formula of Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- is with a molecular weight of approximately 307.37 g/mol. The compound features a complex structure that includes both furan and naphthalene moieties, which are often associated with various pharmacological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C18H13NO2S |
| Molecular Weight | 307.37 g/mol |
| InChI | InChI=1S/C18H13NO2S/c1-19-... |
| InChIKey | ZVPUDGWBGFCMCR-BOPFTXTBSA-N |
Biological Activities
Research indicates that compounds similar to Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of thiazole and furan compounds possess significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines .
- Antimicrobial Properties : The presence of sulfur and nitrogen in the compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to exhibit antibacterial and antifungal properties, making them candidates for further investigation in the field of infectious diseases .
- Antioxidant Effects : The antioxidant capacity of such compounds is crucial for protecting cells from oxidative stress. Studies have indicated that thiazole derivatives can scavenge free radicals effectively, which is beneficial in preventing cellular damage and associated diseases .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of compounds related to Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-:
- Cytotoxic Screening : A study evaluated various thiazole derivatives for their cytotoxicity against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .
- Antimicrobial Activity : A series of furan-based compounds were tested for their antimicrobial efficacy. The results indicated that certain derivatives had comparable or superior activity to established antibiotics against specific bacterial strains .
- Mechanistic Insights : Research into the mechanisms of action has revealed that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-, and how are intermediates characterized?
- Methodological Answer : A common approach involves cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). The intermediate 1-(2-furanyl)ethanone (CAS 1192-62-7) is synthesized first, with characterization via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and elemental analysis (C₆H₆O₂, MW 110.11) . The final compound’s naphthothiazole moiety is formed via cyclization, as seen in analogous syntheses using 1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene derivatives .
Q. How can researchers verify the structural integrity of this compound using spectroscopic and elemental analysis?
- Methodological Answer :
- IR Spectroscopy : Detect key functional groups (e.g., furan C-O-C at ~1250 cm⁻¹, ketone C=O at ~1700 cm⁻¹, and thiazole C=N at ~1600 cm⁻¹) .
- Elemental Analysis : Confirm molecular composition (e.g., %C, %H, %N) using a CHNS analyzer. For example, analogous hydrazones show <0.5% deviation between theoretical and experimental values .
- Mass Spectrometry : High-resolution MS (HRMS) can resolve the molecular ion peak (e.g., [M+H]⁺ for C₁₈H₁₃N₂O₂S requires m/z ≈ 321.0700) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., related naphthothiazoles degrade above 250°C) .
- pH Stability : Monitor spectral shifts (UV-Vis) in buffers (pH 2–12) over 24 hours. Thiazole derivatives often hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing derivatives with substituents on the naphthothiazole or furan rings?
- Methodological Answer : Substituents alter electronic effects, impacting cyclization kinetics. For example:
- Electron-withdrawing groups (e.g., -NO₂ on the thiazole) slow cyclization due to reduced nucleophilicity, requiring higher temperatures (reflux >6 hours) .
- Bulky groups (e.g., -SO₃H on the naphthothiazole) may necessitate polar solvents (DMF or DMSO) to enhance solubility .
- Kinetic studies (e.g., time-resolved NMR) can track intermediate formation .
Q. What advanced analytical techniques resolve contradictions in spectral data for this compound?
- Methodological Answer :
- Contradiction Example : Discrepancies in reported IR peaks for the ketone group (1700–1750 cm⁻¹).
- Resolution : Use 2D-IR correlation spectroscopy to decouple overlapping vibrations .
- Mass Spectrometry : Isotopic pattern analysis (e.g., Cl/Br presence) distinguishes impurities .
- X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., enol vs. keto) .
Q. How does the compound’s electronic structure influence its photophysical properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict absorption spectra. The naphthothiazole moiety contributes to π→π* transitions (~350 nm) .
- Experimental Validation : Compare with UV-Vis data in solvents of varying polarity. For example, redshifted peaks in DMSO indicate intramolecular charge transfer .
Q. What strategies improve yield in large-scale synthesis while minimizing by-products?
- Methodological Answer :
- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., tetrazole derivatives from competing cyclization) .
- Optimization Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol (anhydrous) | 15% |
| Temperature | 80°C (reflux) | 10% |
| Catalyst | p-TsOH (0.5 eq) | 20% |
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Variability arises from:
- Moisture Sensitivity : Hydrazine hydrate must be freshly distilled; traces of water reduce yield by 10–15% .
- Crystallization Efficiency : Recrystallization solvent (ethanol vs. acetone) impacts purity. Ethanol yields purer but lower quantities .
- Instrument Calibration : Elemental analyzers require recalibration with certified standards (e.g., sulfanilamide) to avoid CHN% errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
